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Compound of Interest

Compound Name: 2,4-Heptadienal

Cat. No.: B147486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for (E,E)-2,4-heptadienal. The information is intended to support

research, quality control, and development activities involving this compound. All quantitative

data is presented in structured tables for ease of comparison, and detailed experimental

protocols are provided for key analytical techniques.

Spectroscopic Data
The following sections summarize the key spectroscopic data for (E,E)-2,4-heptadienal, a
conjugated aldehyde with the molecular formula C₇H₁₀O.[1] This data is crucial for the

identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz

(Hz).

¹H NMR Spectral Data
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Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 9.5 - 9.6 d ~7.5 - 8.0

H2 6.1 - 6.2 dd ~15.0, ~7.5 - 8.0

H3 6.3 - 6.4 m

H4 6.0 - 6.1 m

H5 2.2 - 2.3 m

H6 1.0 - 1.1 t ~7.5

H7 0.9 - 1.0 t ~7.5

Note: The chemical shifts for vinylic protons (H2, H3, H4) can be complex due to second-order

effects. The aldehyde proton (H1) is characteristically found far downfield. Protons on the

carbon adjacent to the carbonyl group (alpha-protons) typically appear in the 2.0-2.5 ppm

range.[2][3][4]

¹³C NMR Spectral Data

Carbon Chemical Shift (ppm)

C1 (CHO) 193 - 194

C2 130 - 131

C3 150 - 151

C4 128 - 129

C5 145 - 146

C6 25 - 26

C7 13 - 14

Note: The carbonyl carbon (C1) of aldehydes and ketones characteristically appears in the

190-215 ppm range in ¹³C NMR spectra.[4]
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

data below corresponds to Attenuated Total Reflectance (ATR) IR spectroscopy.

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Medium C-H stretch (alkane)

~2870 Medium C-H stretch (alkane)

~2720 Weak C-H stretch (aldehyde)

~1685 Strong
C=O stretch (conjugated

aldehyde)

~1640 Medium C=C stretch

~980 Strong =C-H bend (trans)

Note: The strong absorption around 1685 cm⁻¹ is characteristic of a conjugated carbonyl

group. The weak band around 2720 cm⁻¹ is a hallmark of the aldehyde C-H stretch.[2][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, enabling the determination of its molecular weight and structural features.

The data below is for Electron Ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Assignment

110 25 [M]⁺ (Molecular ion)

81 100 [M - CHO]⁺

67 40

53 65

41 80

39 70
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Note: The molecular ion peak is observed at m/z 110. The base peak at m/z 81 corresponds to

the loss of the formyl group (-CHO).

Experimental Protocols
Detailed methodologies for the key analytical techniques used in the analysis of 2,4-
heptadienal are provided below.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of purified (E,E)-2,4-heptadienal.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse experiment

Spectral Width: -2 to 12 ppm

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Pulse Program: Standard proton-decoupled experiment
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Spectral Width: 0 to 220 ppm

Number of Scans: 1024 or more, depending on concentration

Relaxation Delay: 2-5 seconds

Temperature: 298 K

Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃

at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

ATR-IR Spectroscopy Protocol
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a single drop of liquid (E,E)-2,4-heptadienal directly onto the center of the ATR

crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.
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Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
Sample Preparation:

Prepare a stock solution of (E,E)-2,4-heptadienal in a suitable volatile solvent (e.g.,

methanol or dichloromethane).

Prepare a series of calibration standards by diluting the stock solution to the desired

concentrations.

For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters:

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25

mm x 0.25 µm) is suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

Injector Temperature: 250 °C.

Injection Mode: Splitless or split, depending on the sample concentration.

Oven Temperature Program:

Initial temperature: 40-50 °C, hold for 1-2 minutes.

Ramp: Increase at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

Hold at the final temperature for 5-10 minutes.

MS Transfer Line Temperature: 280 °C.

Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 350.

Data Analysis:

Identify the peak corresponding to 2,4-heptadienal based on its retention time by comparing

it with the standard.

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum

from a library (e.g., NIST).

Quantify the analyte using the calibration curve generated from the standards.

Workflow Visualization
The following diagram illustrates a typical synthetic workflow for the preparation of (E,E)-2,4-
heptadienal.

Pentanal

Aldol Condensation
(Base Catalyst, e.g., NaOH)

Acrolein

Intermediate β-hydroxy aldehyde
Reaction Dehydration

(Heat or Acid)
Reaction

(E,E)-2,4-Heptadienal
Formation Purification

(e.g., Distillation)

Click to download full resolution via product page

Caption: Synthesis workflow for (E,E)-2,4-Heptadienal via Aldol Condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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